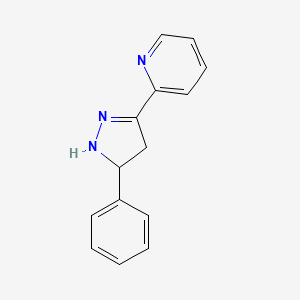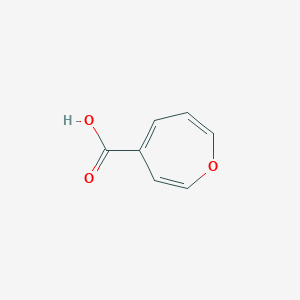
4-Oxepincarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxepincarboxylic acid is an organic compound characterized by the presence of a seven-membered ring containing an oxygen atom and a carboxylic acid functional group. This compound is notable for its unique structure, which includes a combination of ether and carboxylic acid functionalities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Oxepincarboxylic acid can be synthesized through various methods. One common approach involves the oxidation of primary alcohols or aldehydes . Another method includes the hydrolysis of nitriles, where the nitrile group is converted into a carboxylic acid group . Additionally, the carboxylation of Grignard reagents is a widely used method, where a Grignard reagent reacts with carbon dioxide to form the carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product. The hydrolysis of nitriles and carboxylation of Grignard reagents are also employed in industrial settings due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxepincarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol.
Substitution: Nucleophilic acyl substitution reactions can convert the carboxylic acid into esters, amides, or acid chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and borane (BH₃) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides, and alcohols for esterification reactions.
Major Products
Oxidation: Produces higher carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms esters, amides, and acid chlorides.
Wissenschaftliche Forschungsanwendungen
4-Oxepincarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 4-Oxepincarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. The ether functionality may also play a role in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formic acid: The simplest carboxylic acid with a single carbon atom.
Acetic acid: A two-carbon carboxylic acid commonly found in vinegar.
Propionic acid: A three-carbon carboxylic acid used as a preservative.
Butyric acid: A four-carbon carboxylic acid with a strong odor.
Uniqueness
4-Oxepincarboxylic acid is unique due to its seven-membered ring structure containing an oxygen atom, which distinguishes it from simpler carboxylic acids. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
500887-58-1 |
|---|---|
Molekularformel |
C7H6O3 |
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
oxepine-4-carboxylic acid |
InChI |
InChI=1S/C7H6O3/c8-7(9)6-2-1-4-10-5-3-6/h1-5H,(H,8,9) |
InChI-Schlüssel |
QMWWZGBQNZGNGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC=CC(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]-](/img/structure/B14237506.png)
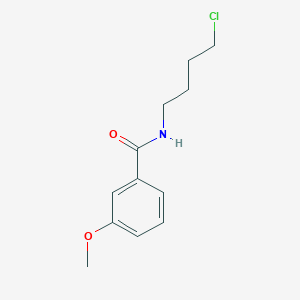
![3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-1-ol](/img/structure/B14237521.png)
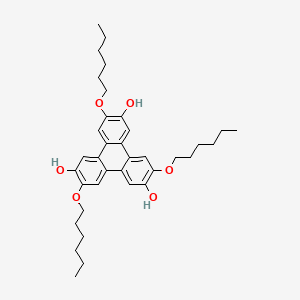
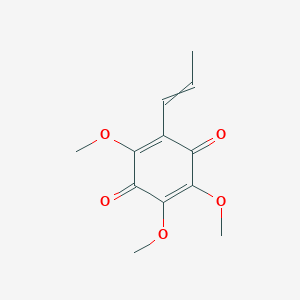

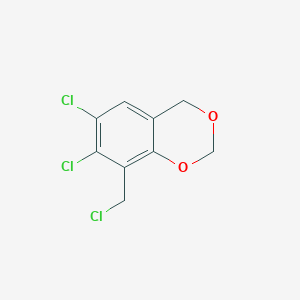
![4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid](/img/structure/B14237552.png)
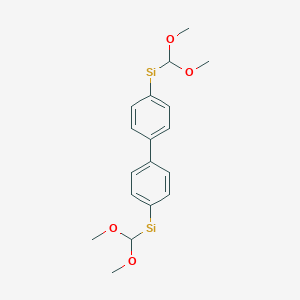
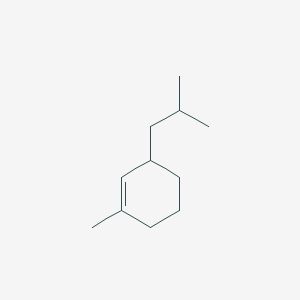
![2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]-](/img/structure/B14237589.png)
![2,4-Dimethylphenol;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14237592.png)

